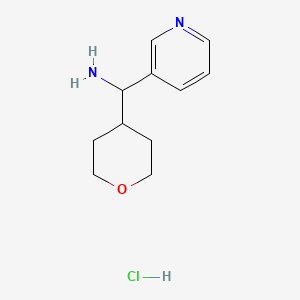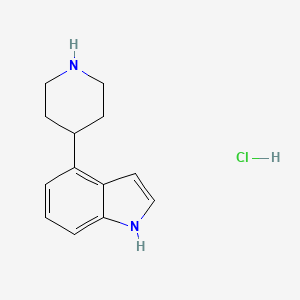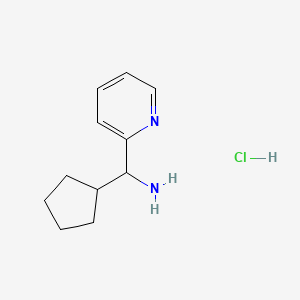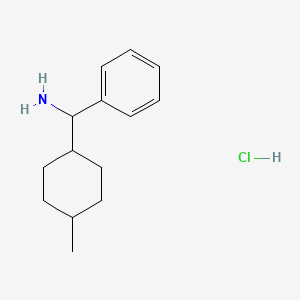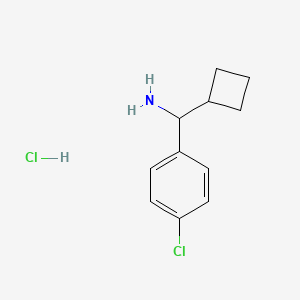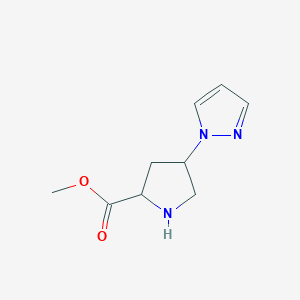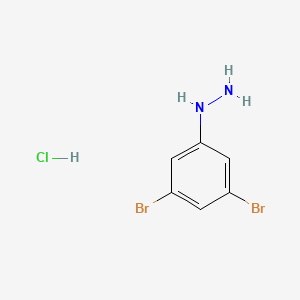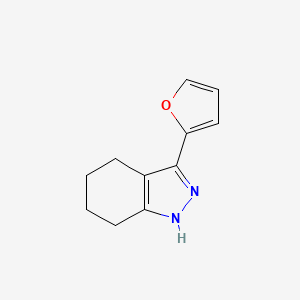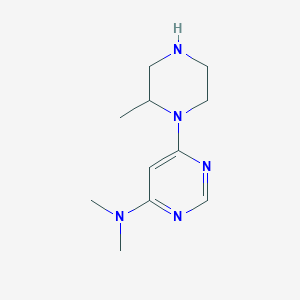
N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine
Descripción general
Descripción
“N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” is a synthetic compound with the molecular formula C11H19N5 . It has a molecular weight of 221.3 g/mol .
Synthesis Analysis
While specific synthesis methods for “N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” were not found, related compounds have been synthesized for various purposes. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is reported to be a powder at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Compounds related to N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine have been synthesized and evaluated for their insecticidal and antibacterial potential. Such compounds have shown activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
- Novel pyrimidine derivatives have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, indicating their use in cancer treatment and as anti-inflammatory compounds (Rahmouni et al., 2016).
Neurodegenerative Disease Treatment
- Some derivatives of the compound have been explored for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a promising approach for the treatment of neurodegenerative diseases such as Alzheimer's (Mohamed et al., 2011).
Anti-tubercular Activity
- Research has been conducted on the synthesis and evaluation of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs for their potential as anti-tubercular agents, demonstrating their potential role in combating tuberculosis (Vavaiya et al., 2022).
Antitumor and Antibacterial Pharmacophore Identification
- Pyrazole derivatives have been synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies have helped in identifying pharmacophore sites beneficial for developing new therapeutic agents (Titi et al., 2020).
Safety and Hazards
While specific safety and hazard information for “N,N-Dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine” was not found, related compounds have been associated with various hazard statements including H302, H312, H315, H318, H332, and H335 . These statements correspond to various health hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation.
Propiedades
IUPAC Name |
N,N-dimethyl-6-(2-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-7-12-4-5-16(9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPHVPLGRSGXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





